2-Amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes amino and carboxyl groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid typically involves the reaction of cystine with lithium iodide and iodine in a basic and aqueous medium. The stoichiometric ratio used is 1:2:2 for cystine, lithium iodide, and iodine, respectively . The reaction conditions are carefully controlled to ensure the formation of the desired product, which is then purified and characterized using techniques such as single-crystal X-ray diffraction, FTIR spectroscopy, UV-Vis spectrophotometry, and thermogravimetric analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as amino and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions could produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in studying protein interactions and enzyme functions.
Industry: The compound can be used in developing new materials with specific properties, such as antimicrobial coatings.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid involves its interaction with molecular targets such as enzymes and proteins. The compound’s amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with these targets, potentially inhibiting their function or altering their activity. This mechanism is particularly relevant in its antimicrobial activity, where it can disrupt bacterial cell processes and inhibit growth .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other amino acids and sulfonyl-containing molecules, such as cysteine and methionine derivatives.
Comparison
Compared to these similar compounds, 2-Amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid is unique due to its dual sulfonyl groups, which provide additional sites for chemical reactions and interactions. This makes it more versatile and potentially more effective in various applications, particularly in antimicrobial research .
Propiedades
Número CAS |
7504-46-3 |
---|---|
Fórmula molecular |
C6H12N2O8S2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
2-amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid |
InChI |
InChI=1S/C6H12N2O8S2/c7-3(5(9)10)1-17(13,14)18(15,16)2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) |
Clave InChI |
UOWBXYCLNXLSHI-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)N)S(=O)(=O)S(=O)(=O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.